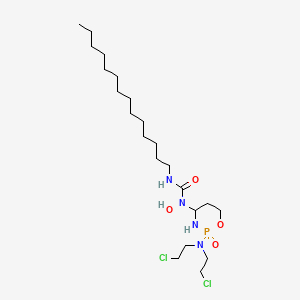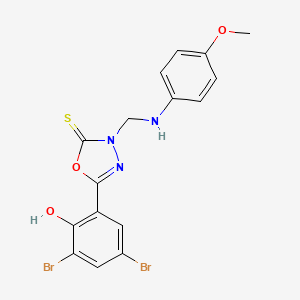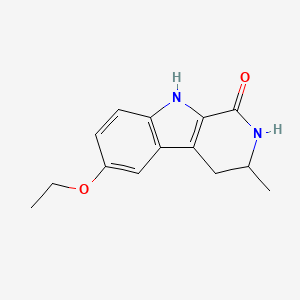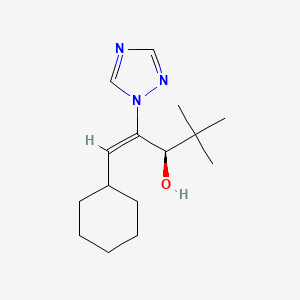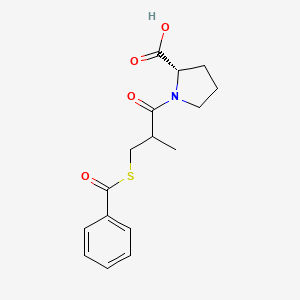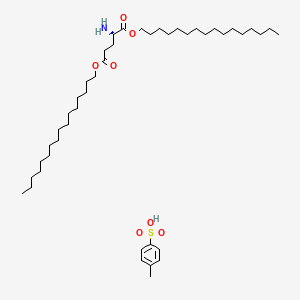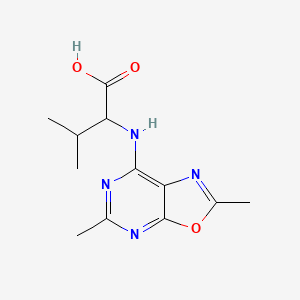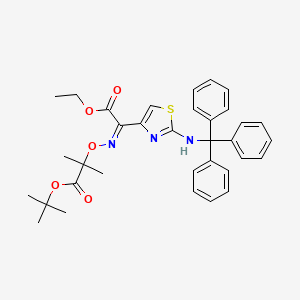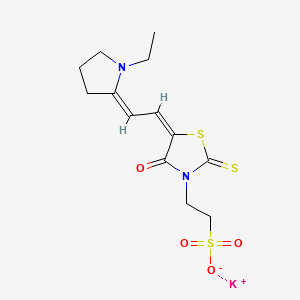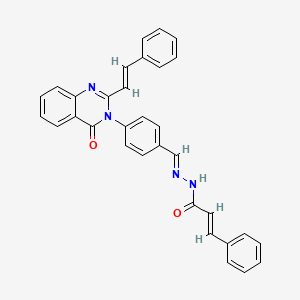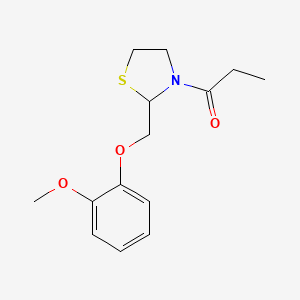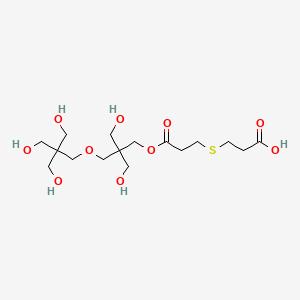
Propanoic acid, 3,3'-thiobis-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of ester linkages, a thioether group, and multiple hydroxyl groups. It is used in various industrial applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of propanoic acid derivatives with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
化学反応の分析
Types of Reactions
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学的研究の応用
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
作用機序
The mechanism of action of this compound involves its ability to undergo redox reactions due to the presence of the thioether group. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The ester and hydroxyl groups allow it to interact with various molecular targets, potentially modulating biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- Propanoic acid, 3,3’-thiobis-, didodecyl ester
- Propanoic acid, 3,3’-thiobis-, dihexadecyl ester
Uniqueness
Propanoic acid, 3,3’-thiobis-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its combination of ester, thioether, and multiple hydroxyl groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
CAS番号 |
91449-99-9 |
|---|---|
分子式 |
C16H30O10S |
分子量 |
414.5 g/mol |
IUPAC名 |
3-[3-[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H30O10S/c17-5-15(6-18,7-19)10-25-11-16(8-20,9-21)12-26-14(24)2-4-27-3-1-13(22)23/h17-21H,1-12H2,(H,22,23) |
InChIキー |
XPECCMUHBASUEH-UHFFFAOYSA-N |
正規SMILES |
C(CSCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


